

"Methyl 4,6-dichloro-5-nitronicotinate" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 4,6-dichloro-5-nitronicotinate*

Cat. No.: *B1420050*

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An In-Depth Technical Guide to **Methyl 4,6-dichloro-5-nitronicotinate**

Introduction

Methyl 4,6-dichloro-5-nitronicotinate, holding the CAS Number 89247-05-2, is a highly functionalized pyridine derivative of significant interest to the fields of pharmaceutical and agrochemical research.^[1] Its unique electronic and structural features, characterized by two reactive chlorine atoms, an electron-withdrawing nitro group, and a methyl ester, position it as a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic strategy, key reactivity patterns, and safety considerations, designed for researchers and drug development professionals.

Core Molecular Profile

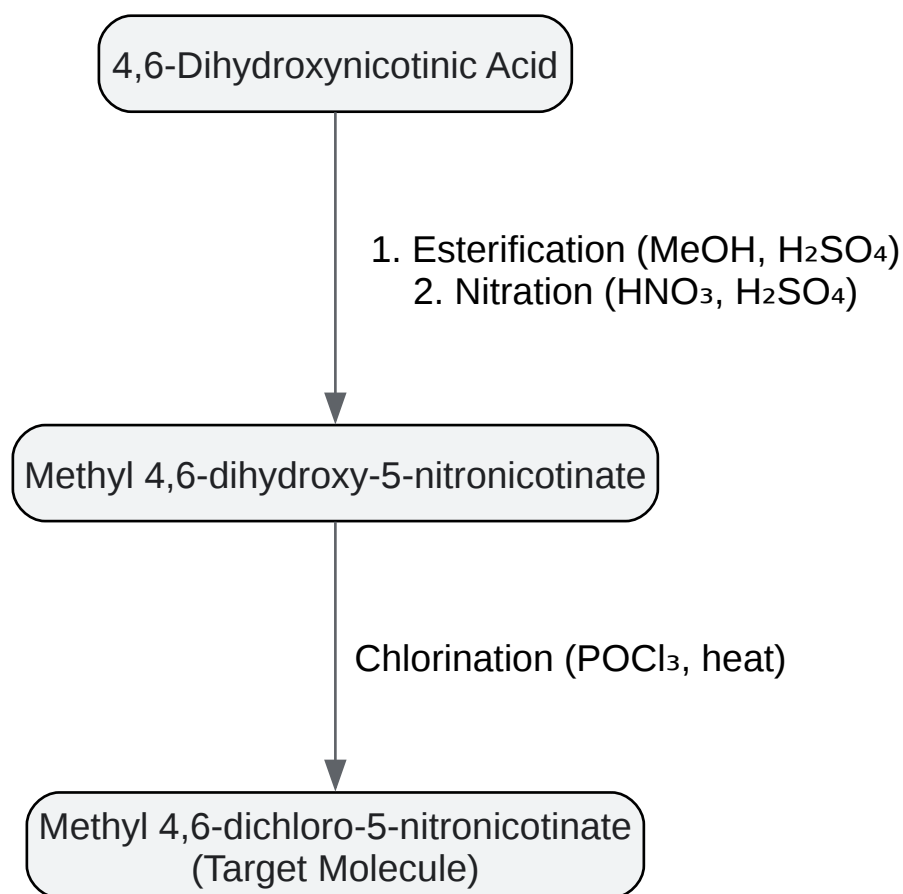
A clear understanding of the fundamental properties of a chemical intermediate is the cornerstone of its effective application in synthesis. The core profile of **Methyl 4,6-dichloro-5-nitronicotinate** is summarized below.

Property	Value	Source(s)
IUPAC Name	methyl 4,6-dichloro-5-nitropyridine-3-carboxylate	
CAS Number	89247-05-2	[1][2]
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂ O ₄	
Molecular Weight	251.03 g/mol	
Melting Point	65 - 66 °C	
Appearance	Solid	

Plausible Synthetic Pathway

While a specific, peer-reviewed synthesis for **Methyl 4,6-dichloro-5-nitronicotinate** is not readily available in the literature, a scientifically sound pathway can be proposed based on established pyridine chemistry. The most logical approach involves the chlorination of a corresponding dihydroxynicotinic acid derivative. This method is widely employed for the synthesis of chlorinated pyridines.

The proposed two-step synthesis begins with the nitration of commercially available 4,6-dihydroxynicotinic acid, followed by a robust chlorination step using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).



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Caption: Plausible two-step synthesis of **Methyl 4,6-dichloro-5-nitronicotinate**.

Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 4,6-dihydroxy-5-nitronicotinate

- To a stirred suspension of 4,6-dihydroxynicotinic acid in methanol, catalytic concentrated sulfuric acid is added.
- The mixture is heated to reflux to facilitate Fischer esterification.
- After cooling, the reaction mixture is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-10 °C).
- The reaction is carefully quenched on ice, and the precipitated solid is filtered, washed with water, and dried to yield the nitrated intermediate.

Step 2: Synthesis of **Methyl 4,6-dichloro-5-nitronicotinate**

- The intermediate, Methyl 4,6-dihydroxy-5-nitronicotinate, is treated with an excess of phosphorus oxychloride (POCl₃).
- The mixture is heated to reflux for several hours to ensure complete conversion of the hydroxyl groups to chlorides.
- After the reaction, excess POCl₃ is removed under reduced pressure.
- The residue is carefully poured onto crushed ice, and the resulting solid product is collected by filtration, washed thoroughly with water, and purified by recrystallization.

Justification: This synthetic logic is based on analogous preparations of dichloropyridine compounds, where phosphorus oxychloride is the industry-standard reagent for converting hydroxypyridines to their chloro-derivatives.[3]

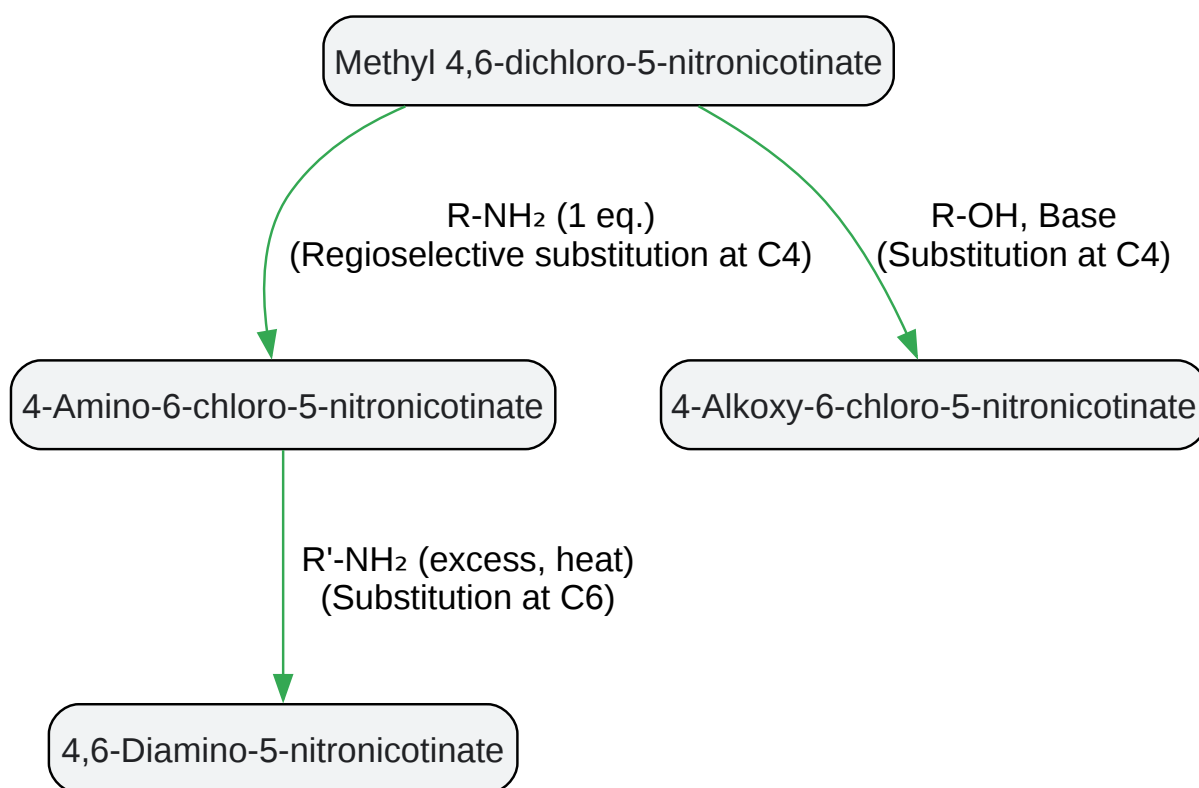
Spectroscopic Characterization

Authenticated spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for **Methyl 4,6-dichloro-5-nitronicotinate** are not publicly available in peer-reviewed literature. However, chemical suppliers like BLD Pharm and Sigma-Aldrich indicate that documentation, including Certificates of Analysis (CoA) with NMR, HPLC, and LC-MS data, is available with purchase.[2] Researchers requiring definitive characterization data should obtain it directly from the supplier.

Chemical Reactivity and Synthetic Utility

The synthetic value of **Methyl 4,6-dichloro-5-nitronicotinate** lies in the high reactivity of its pyridine core. The presence of three strong electron-withdrawing groups (two chloro, one nitro) renders the ring highly electron-deficient, making the chloro-substituents excellent leaving groups for nucleophilic aromatic substitution (S_NAr) reactions.

This reactivity allows for the sequential and regioselective displacement of the chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides. The chlorine at the 4-position is generally more activated and thus more susceptible to initial substitution compared to the chlorine at the 6-position.



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Caption: Key reactivity of **Methyl 4,6-dichloro-5-nitronicotinate** via S_NAr.

This controlled, stepwise functionalization is a powerful tool for building molecular diversity, making this compound a valuable scaffold for creating libraries of compounds for screening in drug discovery and agrochemical development programs.

Applications in Research and Development

As a versatile building block, **Methyl 4,6-dichloro-5-nitronicotinate** is primarily utilized as a starting material in the synthesis of more complex heterocyclic compounds. Its potential applications include:

- **Pharmaceutical Synthesis:** The dichloropyridine motif is a common feature in many biologically active molecules. This intermediate can be used in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The related

compound, Methyl 6-chloro-5-nitronicotinate, is used to synthesize PARP inhibitors and immunomodulators.

- Agrochemical Development: Substituted pyridines are a cornerstone of modern herbicides and pesticides. The reactive nature of this compound allows for the introduction of various toxophores and functional groups required for potent and selective crop protection agents.

Safety and Handling

Based on supplier safety data, **Methyl 4,6-dichloro-5-nitronicotinate** is a hazardous substance that requires careful handling in a controlled laboratory environment.

GHS Hazard Information:

- Pictograms: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H312: Harmful in contact with skin.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H332: Harmful if inhaled.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P260: Do not breathe dust/fume/gas/mist/vapours/spray.
 - P262: Do not get in eyes, on skin, or on clothing.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

- Use only in a well-ventilated area, preferably a chemical fume hood.
- Avoid formation and inhalation of dust.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Store in a cool, dry place in a tightly sealed container.

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References

- 1. Methyl 4,6-dichloro-5-nitronicotinate | 89247-05-2 [m.chemicalbook.com]
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- To cite this document: BenchChem. ["Methyl 4,6-dichloro-5-nitronicotinate" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1420050#methyl-4-6-dichloro-5-nitronicotinate-molecular-weight-and-formula]

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